molecular formula C22H15N5O3 B11050255 7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one

Cat. No.: B11050255
M. Wt: 397.4 g/mol
InChI Key: HACVYTYHNGLIGT-UHFFFAOYSA-N
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Description

The compound 7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features a unique structure that combines a benzodioxole moiety with a pyrido-triazolo-pyrimidine core, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the construction of the pyrido-triazolo-pyrimidine core through cyclization reactions. Key steps include:

    Formation of Benzodioxole Derivative: This involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Alkylation: The benzodioxole is then alkylated with a suitable halide to introduce the benzodioxol-5-ylmethyl group.

    Cyclization: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrido-triazolo-pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: can be compared with other heterocyclic compounds such as:

  • 7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d]pyrimidin-8(7H)-one
  • 7-(1,3-benzodioxol-5-ylmethyl)-9-phenyltriazolo[1,5-a]pyrimidin-8(7H)-one

These compounds share structural similarities but differ in their specific ring systems and substituents, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the benzodioxole and pyrido-triazolo-pyrimidine moieties in This compound makes it particularly interesting for further study.

Properties

Molecular Formula

C22H15N5O3

Molecular Weight

397.4 g/mol

IUPAC Name

11-(1,3-benzodioxol-5-ylmethyl)-8-phenyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one

InChI

InChI=1S/C22H15N5O3/c28-21-19-16(8-9-26(21)11-14-6-7-17-18(10-14)30-13-29-17)25-22-23-12-24-27(22)20(19)15-4-2-1-3-5-15/h1-10,12H,11,13H2

InChI Key

HACVYTYHNGLIGT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CC4=NC5=NC=NN5C(=C4C3=O)C6=CC=CC=C6

Origin of Product

United States

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